4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine
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Overview
Description
4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is a complex organic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-b]pyridazine core, which is fused with a piperidine and pyridine moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone under acidic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the imidazo[1,2-b]pyridazine core with tert-butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the piperidine moiety: This can be done through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the imidazo[1,2-b]pyridazine core.
Coupling with pyridine: The final step involves the coupling of the piperidine-imidazo[1,2-b]pyridazine intermediate with pyridine-1-carbonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to specific receptors: It may bind to receptors such as GABA_A receptors, influencing their activity.
Inhibiting enzymes: It may inhibit enzymes involved in key biological pathways, such as proton pumps or aromatase.
Modulating cellular pathways: It may influence cellular pathways involved in cancer, inflammation, and other disease conditions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Imidazo[4,5-b]pyridines: These compounds have a different fusion pattern of the imidazole and pyridine rings but exhibit similar biological activities.
Imidazo[2,1-b]thiazoles: These compounds have a thiazole ring instead of a pyridazine ring but share similar synthetic routes and applications.
Uniqueness
4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is unique due to its specific substitution pattern and the presence of the tert-butyl group, which may enhance its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C22H27N5O2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C22H27N5O2/c1-22(2,3)18-14-27-19(24-18)4-5-20(25-27)29-15-16-8-12-26(13-9-16)21(28)17-6-10-23-11-7-17/h4-7,10-11,14,16H,8-9,12-13,15H2,1-3H3 |
InChI Key |
SYVBHXPRZHNMIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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